molecular formula C12H17ClN6O2S2 B2889917 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-sulfonamide CAS No. 2034419-22-0

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B2889917
CAS No.: 2034419-22-0
M. Wt: 376.88
InChI Key: LEIILZFBFBWGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-sulfonamide is a sophisticated molecular hybrid designed for advanced medicinal chemistry and biochemical research. This compound integrates a 5-chlorothiophene-2-sulfonamide moiety, a motif recognized in various pharmacologically active agents , with a 4,6-bis(dimethylamino)-1,3,5-triazine scaffold. The 1,3,5-triazine core is a privileged structure in drug discovery, known for its diverse biological activities and presence in compounds investigated as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative conditions , as well as monoamine oxidase (MAO) and carbonic anhydrases . The specific substitution with dimethylamino groups at the 4 and 6 positions of the triazine ring is a key structural feature that can significantly influence electronic properties, solubility, and binding affinity, potentially leading to enhanced selectivity for target proteins . The primary research value of this compound lies in its potential as a key intermediate or lead structure for the development of novel enzyme inhibitors. Researchers can utilize this chemical tool to probe enzyme function, study protein-ligand interactions through molecular docking, and investigate structure-activity relationships (SAR). The molecular design suggests potential for cell cycle modulation and apoptosis induction in oncology research, as related triazine-sulfonamide hybrids have demonstrated such activity in studies against cancer cell lines . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN6O2S2/c1-18(2)11-15-9(16-12(17-11)19(3)4)7-14-23(20,21)10-6-5-8(13)22-10/h5-6,14H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIILZFBFBWGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(S2)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring with dimethylamino substitutions and a thiophene sulfonamide moiety. Its molecular formula is C14H21N7O2SC_{14}H_{21}N_7O_2S, with a molecular weight of approximately 343.435 g/mol. The unique structure allows for various interactions with biological targets, which is crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzymatic pathways, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially influencing signal transduction processes.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit antimicrobial properties. In studies evaluating similar compounds, the minimum inhibitory concentration (MIC) against various bacterial strains was determined using the agar dilution method. For example:

CompoundBacterial StrainMIC (μM)
5aStaphylococcus aureus>100
5bEscherichia coli>100
5cPseudomonas aeruginosa>100

None of the tested compounds demonstrated significant antimicrobial activity below 100 μM .

Antioxidant Activity

The antioxidant potential of related sulfonamide compounds was assessed using DPPH and FRAP assays. Results indicated moderate radical scavenging activities:

CompoundDPPH IC50 (mM)
5a1.57
5b0.66
5c1.23

The presence of specific substituents significantly influenced these activities, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various sulfonamide derivatives and evaluated their biological activities. The results indicated that structural variations led to differing levels of antimicrobial and antioxidant activities, suggesting a structure-activity relationship .
  • Pharmacological Potential : Research has indicated that compounds similar to this compound may serve as potential candidates for drug development targeting specific diseases due to their ability to modulate biological pathways effectively .
  • Enzyme Interaction Studies : Investigations into enzyme interactions have shown that such compounds can act as selective inhibitors for certain enzymes involved in metabolic processes, which may lead to therapeutic applications in treating conditions like cancer or infections .

Comparison with Similar Compounds

Structural Analogues in the Sulfonylurea Herbicide Class

The compound shares structural similarities with sulfonylurea herbicides, which typically combine a triazine ring with sulfonylurea or sulfonamide groups. Key analogues include:

Compound Name Triazine Substituents Sulfonyl/Sulfonamide Group Primary Use Reference
Metsulfuron methyl ester 4-methoxy, 6-methyl Methyl benzoate sulfonylurea Herbicide
Ethametsulfuron methyl ester 4-ethoxy, 6-methylamino Methyl benzoate sulfonylurea Herbicide
Triflusulfuron methyl ester 4-(dimethylamino), 6-(2,2,2-trifluoroethoxy) Methyl benzoate sulfonylurea Herbicide
Target compound 4,6-bis(dimethylamino) 5-chlorothiophene-2-sulfonamide Inferred herbicidal

Key Observations :

  • Triazine Substitution: The target compound’s 4,6-bis(dimethylamino) groups contrast with methoxy, ethoxy, or trifluoroethoxy substituents in analogues.
  • Sulfonamide vs. Sulfonylurea : Unlike sulfonylureas (e.g., metsulfuron), the target lacks a urea bridge but retains the sulfonamide group. This may reduce hydrolytic stability but improve lipophilicity due to the chlorothiophene ring.

Thiourea-Based Triazine Derivatives

Another structural analogue, Thiourea, N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N'-butyl (CAS 63343-11-3), shares the 4,6-bis(dimethylamino) triazine core but replaces the sulfonamide with a thiourea-butyl group .

Comparison Highlights :

  • Biological Activity : Thiourea derivatives are often intermediates or ligands rather than direct herbicides, suggesting divergent applications compared to the target compound .

Research Findings and Implications

Substituent Effects on Bioactivity

  • Dimethylamino Groups: These substituents likely enhance solubility in polar solvents and improve systemic translocation in plants compared to alkoxy groups in metsulfuron or ethametsulfuron .
  • Chlorothiophene : The electron-withdrawing chlorine atom may increase oxidative stability and membrane permeability, critical for pre-emergent herbicidal activity.

Q & A

Advanced Research Question

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
  • Analytical Monitoring : HPLC-PDA at 254 nm to track degradation products. High-resolution LC-MS/MS for structural identification of byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.